3-(Furan-3-amido)thiophene-2-carboxylic acid
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Overview
Description
3-(Furan-3-amido)thiophene-2-carboxylic acid is a heterocyclic compound that contains both furan and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
The primary target of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .
Mode of Action
This compound acts by inhibiting FIH-1 . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate the transcription of a series of anti-hypoxic proteins . The activation of these proteins helps protect cells during exposure to hypoxic conditions .
Biochemical Pathways
The inhibition of FIH-1 by this compound affects the HIF pathway . This pathway is responsible for the cellular response to hypoxic conditions. By inhibiting FIH-1, this compound allows for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins .
Result of Action
The result of the action of this compound is the induction of a series of anti-hypoxic proteins . These proteins help protect cells during exposure to hypoxic conditions, thereby enhancing cell survival .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of hypoxic conditions in the cellular environment would enhance the need for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(Furan-3-amido)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
3-(Furan-3-amido)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Contains a furan ring and a carboxylic acid group.
Thiophene-2-carboxylic acid: Contains a thiophene ring and a carboxylic acid group.
3-(Furan-2-yl)thiophene: Contains both furan and thiophene rings but lacks the amido and carboxylic acid groups.
Uniqueness
3-(Furan-3-amido)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, as well as the amido and carboxylic acid functional groups. This combination of structural features contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-(furan-3-carbonylamino)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFSJXQAJKLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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